molecular formula C12H19N3O6 B12333101 2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid

2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid

Cat. No.: B12333101
M. Wt: 301.30 g/mol
InChI Key: JJGBXTYGTKWGAT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glutamic acid typically involves solution-phase peptide synthesis. One improved and greener methodology involves the assembly of the perbenzylated form of Glypromate from L-proline. This process follows a tandem sequential peptide coupling strategy, forming two chemoselective peptide bonds without the need for purifying intermediates . The final product is achieved by removing N- and C-protecting groups through hydrogenolysis using palladium on carbon (Pd/C) as the catalyst .

Industrial Production Methods

Industrial production of glycyl-prolyl-glutamic acid can be scaled up using the same solution-phase synthesis method. The process ensures high yield and purity, with an EcoScale score of 75 out of 100 and a global E-factor of 1.8, indicating its environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-glutamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the peptide for specific applications.

    Reduction: Reduction reactions can be employed to remove protecting groups during synthesis.

    Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) is commonly used for hydrogenolysis.

    Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield modified peptides with altered functional groups, while reduction typically results in the removal of protecting groups .

Scientific Research Applications

Glycyl-prolyl-glutamic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-prolyl-glutamic acid is unique due to its specific combination of amino acids, which confer distinct neuroprotective properties. Its ability to modulate multiple signaling pathways and inhibit apoptosis makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGBXTYGTKWGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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